2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
Description
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core fused with a methyl group and an acetonitrile substituent. The nitrile group imparts significant polarity and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic structure enhances stereochemical stability, which is critical for applications requiring precise molecular recognition .
Properties
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-4-8(5-7,2-3-9)6-10-7/h2,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFRLPZZQYCOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile typically involves the following steps:
Cycloaddition Reaction: The initial step involves a [2+2] cycloaddition reaction to form the bicyclic structure.
Functional Group Introduction: The nitrile group is introduced through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the bicyclic intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of amides, esters, or other substituted derivatives.
Scientific Research Applications
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding or electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Group Variations
Nitrile-Containing Analogs
- 6-(2,4-Difluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (): Shares a nitrile group but incorporates a spirocyclic system and fluorinated aromatic substituents. The fluorine atoms enhance metabolic stability and lipophilicity compared to the non-fluorinated target compound .
- Higher steric hindrance may reduce reactivity compared to the target compound .
Hydroxyl and Ester Derivatives
- [4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate ():
- (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol (): Hydroxyl group enables hydrogen bonding, improving aqueous solubility but reducing stability under acidic conditions .
Amine and Carbamate Derivatives
- (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride ():
- tert-Butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate ():
Physicochemical and Electronic Properties
- Electronic Structure : DFT studies on analogous bicyclic compounds () reveal that nitrile groups lower LUMO energy (-1.5 to -2.0 eV), enhancing electrophilicity compared to hydroxyl (LUMO ~-0.5 eV) or amine derivatives .
- Solubility : Nitriles exhibit moderate solubility in polar aprotic solvents (e.g., DMF, acetonitrile), while amine salts are water-soluble. Esters balance organic-aqueous solubility .
Biological Activity
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile is a compound of interest in medicinal chemistry due to its unique bicyclic structure, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, physicochemical properties, and potential applications in drug development.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization methods. For instance, iodocyclization reactions have been successfully employed to create various 2-oxabicyclo[2.1.1]hexanes, which can be further modified to yield the desired acetonitrile derivative . The characterization of these compounds is often achieved using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
The physicochemical properties of this compound are crucial for understanding its biological activity and potential applications. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 155.21 g/mol |
| Solubility | Variable (depends on derivatives) |
| Purity | Typically ≥ 95% |
These properties influence the compound's bioavailability and interaction with biological targets.
The mechanism of action for this compound is hypothesized to involve modulation of specific biological pathways through interaction with cellular receptors or enzymes. The presence of the oxabicyclic structure may enhance binding affinity compared to traditional aromatic compounds, potentially leading to improved pharmacological profiles .
Case Studies
Recent studies have explored the incorporation of 2-oxabicyclo[2.1.1]hexane derivatives into bioactive compounds, demonstrating significant improvements in solubility and bioactivity:
- Fluxapyroxad : Replacing the ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold resulted in a sixfold increase in solubility (from 25 µM to 155 µM) .
- Boscalid : Similar modifications led to a tenfold increase in solubility (from 11 µM to 152 µM), indicating enhanced bioavailability .
- Phthalylsulfathiazole : The introduction of the oxabicyclic structure restored solubility that was lost with other modifications .
These findings suggest that compounds based on the 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl) framework could serve as effective bioisosteres for enhancing drug properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
